PQ401

Catalog No.
S540075
CAS No.
196868-63-0
M.F
C18H16ClN3O2
M. Wt
341.8 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
PQ401

CAS Number

196868-63-0

Product Name

PQ401

IUPAC Name

1-(5-chloro-2-methoxyphenyl)-3-(2-methylquinolin-4-yl)urea

Molecular Formula

C18H16ClN3O2

Molecular Weight

341.8 g/mol

InChI

InChI=1S/C18H16ClN3O2/c1-11-9-15(13-5-3-4-6-14(13)20-11)21-18(23)22-16-10-12(19)7-8-17(16)24-2/h3-10H,1-2H3,(H2,20,21,22,23)

InChI Key

YBLWOZUPHDKFOT-UHFFFAOYSA-N

SMILES

Array

solubility

Soluble in DMSO, not in water

Synonyms

PQ 401, PQ-401, PQ401 cpd

Canonical SMILES

CC1=NC2=CC=CC=C2C(=C1)NC(=O)NC3=C(C=CC(=C3)Cl)OC

The exact mass of the compound 1-(5-Chloro-2-methoxyphenyl)-3-(2-methylquinolin-4-yl)urea is 341.0931 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO, not in water. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Urea - Phenylurea Compounds - Supplementary Records. It belongs to the ontological category of quinolines in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Acute Toxic, and the GHS signal word is DangerThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

PQ401 is a highly specialized diarylurea compound primarily utilized as a non-ATP competitive inhibitor of the insulin-like growth factor-1 receptor (IGF-1R). Unlike standard kinase inhibitors that target the highly conserved ATP-binding pocket, PQ401 modulates receptor activity via allosteric or indirect mechanisms, providing a critical tool for bypassing ATP-site mutations. Commercially, it is procured for two distinct mainstream workflows: as a selective chemical probe for deconvoluting IGF-1R signaling from the highly homologous insulin receptor (IR) in oncology models, and increasingly, as a repurposed neutrally charged membrane-disrupting agent for combating multidrug-resistant Staphylococcus aureus (MRSA). Its dual utility and distinct structural scaffold make it a primary acquisition target for both chemoinformatics-driven oncology and advanced antimicrobial resistance (AMR) research .

Substituting PQ401 with generic, ATP-competitive IGF-1R inhibitors (such as OSI-906 or NVP-AEW541) fundamentally compromises assay selectivity. Because the ATP-binding pockets of IGF-1R and the insulin receptor (IR) share 100% homology, standard ATP-competitive agents act as dual inhibitors, triggering severe metabolic off-target effects (e.g., hyperglycemia) that confound in vivo oncology data [1]. Furthermore, in microbiology workflows, substituting PQ401 with legacy cationic antimicrobial peptides fails against persister MRSA strains due to established electrostatic cross-resistance. PQ401’s specific neutral diarylurea structure embeds into bacterial lipid bilayers without relying on cationic charge, rendering standard substitutions scientifically invalid for overcoming resistance [2].

Kinase Selectivity: IGF-1R vs. Insulin Receptor (IR)

A primary procurement driver for PQ401 is its ability to differentiate between IGF-1R and IR, a notoriously difficult challenge in kinase research. In vitro assays demonstrate that PQ401 inhibits IGF-1R with an IC50 of ~0.17–0.3 µM, while exhibiting significantly weaker activity against IR (IC50 ~1–3 µM), yielding an approximate 10-fold selectivity window . In contrast, the benchmark ATP-competitive comparator OSI-906 (Linsitinib) acts as a dual inhibitor, demonstrating equal low-nanomolar potency against both targets.

Evidence DimensionKinase Selectivity (IC50)
Target Compound DataPQ401: IGF-1R IC50 ~0.17–0.3 µM; IR IC50 ~1–3 µM (~10-fold selectivity)
Comparator Or BaselineOSI-906: Dual inhibition with equal potency against IGF-1R and IR
Quantified DifferencePQ401 provides a ~10-fold selectivity window, whereas OSI-906 provides 0-fold selectivity.
ConditionsIn vitro kinase inhibition assays

Enables researchers to isolate IGF-1R-driven tumor proliferation pathways without completely abolishing insulin signaling, preventing confounding metabolic toxicity in complex models.

Non-ATP Competitive Binding Efficacy

Unlike standard inhibitors that compete for the ATP pocket, PQ401 utilizes a diarylurea scaffold to achieve non-ATP competitive (allosteric) inhibition. It effectively blocks autophosphorylation of the isolated IGF-1R kinase domain at concentrations <1 µM, and achieves cellular autophosphorylation inhibition at ~12 µM in MCF-7 breast cancer lines[1]. This distinct binding mode provides a necessary baseline for validating assays where target cells have developed resistance to standard ATP-competitive agents like NVP-AEW541.

Evidence DimensionMechanism of autophosphorylation inhibition
Target Compound DataPQ401: Non-ATP competitive inhibition (Isolated domain IC50 <1 µM; Cellular IC50 ~12 µM)
Comparator Or BaselineNVP-AEW541 / standard TKIs: ATP-competitive inhibition
Quantified DifferenceDistinct allosteric binding mode bypassing the 100% conserved ATP pocket
ConditionsMCF-7 cellular assays and isolated kinase domain assays

Procuring a non-ATP competitive scaffold is essential for screening protocols designed to overcome acquired resistance to conventional ATP-site kinase inhibitors.

Repurposed Antimicrobial Efficacy Against Tolerant MRSA

Beyond oncology, PQ401 has been quantitatively validated as a potent antimicrobial against methicillin-resistant Staphylococcus aureus (MRSA). While traditional cationic membrane-active agents suffer from cross-resistance, the neutrally charged diarylurea structure of PQ401 effectively embeds into bacterial lipid bilayers. It successfully eradicates nongrowing, antibiotic-tolerant MRSA (persister cells) in both in vitro and in vivo (C. elegans and G. mellonella) models, outperforming legacy bactericidal antibiotics that only target actively dividing cells [1].

Evidence DimensionEfficacy against non-growing (persister) MRSA
Target Compound DataPQ401: Rapid membrane permeabilization and killing of tolerant MRSA via neutral lipid embedding
Comparator Or BaselineLegacy bactericidal antibiotics / Cationic peptides: Ineffective against non-growing cells or prone to cross-resistance
Quantified DifferencePQ401 bypasses growth-dependent and charge-dependent resistance mechanisms
ConditionsIn vitro MRSA persister assays and in vivo C. elegans / G. mellonella infection models

Provides microbiology procurement teams with a validated, neutrally charged lead compound for developing therapeutics against multidrug-tolerant bacterial infections.

Formulation Compatibility and In Vivo Processability

For laboratories transitioning from in vitro screening to in vivo xenograft models, compound processability is a critical procurement factor. PQ401 exhibits highly favorable solubility profiles for a diarylurea, achieving stock concentrations up to 50 mM in DMSO and 25 mM in ethanol . This allows for seamless integration into standard in vivo vehicle formulations (e.g., PEG400/Tween80 or 2% DMSO in buffer systems), enabling reproducible dosing regimens (typically 50–100 mg/kg) without the precipitation issues common to highly lipophilic kinase inhibitors.

Evidence DimensionStock solubility and vehicle compatibility
Target Compound DataPQ401: Soluble up to 50 mM in DMSO; 25 mM in ethanol
Comparator Or BaselineHighly lipophilic generic kinase inhibitors: Prone to precipitation in aqueous vehicle transitions
Quantified DifferenceReliable maintenance of solubility in standard co-solvent systems for high-dose in vivo administration
ConditionsStandard laboratory formulation protocols (DMSO/Ethanol to aqueous transition)

Ensures reliable handling, formulation stability, and dosing reproducibility when scaling experiments from cellular assays to animal models.

Deconvolution of IGF-1R vs. Insulin Receptor Signaling

Because PQ401 offers an ~10-fold selectivity window for IGF-1R over IR, it is a highly suitable procurement choice for metabolic and oncological studies requiring the isolation of IGF-1R pathways. It allows researchers to suppress tumor proliferation without triggering the severe hyperglycemic off-target effects associated with dual ATP-competitive inhibitors like OSI-906 .

Development of Allosteric Kinase Inhibitors

As a validated diarylurea-based, non-ATP competitive inhibitor, PQ401 serves as a critical structural reference scaffold. Medicinal chemistry teams procure PQ401 to benchmark the design of next-generation allosteric inhibitors aimed at overcoming resistance mutations located within the highly conserved ATP-binding pockets of receptor tyrosine kinases[1].

Antimicrobial Resistance (AMR) and Persister Cell Eradication

Driven by recent repurposing data, PQ401 is highly applicable in microbiology workflows targeting multidrug-resistant and tolerant S. aureus. Its unique neutral charge allows it to embed into bacterial membranes without triggering the cross-resistance mechanisms that defeat standard cationic antimicrobial peptides, making it an ideal lead compound for novel antibiotic development [2].

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

3.8

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

2

Exact Mass

341.0931045 Da

Monoisotopic Mass

341.0931045 Da

Heavy Atom Count

24

Appearance

White to off-white solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

2N3LV83S8J

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory.;
H301 (100%): Toxic if swallowed [Danger Acute toxicity, oral];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Acute Toxic

Acute Toxic

Other CAS

196868-63-0

Wikipedia

Pq-401

Dates

Last modified: 08-15-2023
1: Zhou X, Zhao X, Li X, Ping G, Pei S, Chen M, Wang Z, Zhou W, Jin B. PQ401, an IGF-1R inhibitor, induces apoptosis and inhibits growth, proliferation and migration of glioma cells. J Chemother. 2015 May 14:1973947815Y0000000026. [Epub ahead of print] PubMed PMID: 25971682.
2: Ghosh MC, Gorantla V, Makena PS, Luellen C, Sinclair SE, Schwingshackl A, Waters CM. Insulin-like growth factor-I stimulates differentiation of ATII cells to ATI-like cells through activation of Wnt5a. Am J Physiol Lung Cell Mol Physiol. 2013 Aug 1;305(3):L222-8. doi: 10.1152/ajplung.00014.2013. Epub 2013 May 24. PubMed PMID: 23709620; PubMed Central PMCID: PMC3743013.
3: Jameson MJ, Beckler AD, Taniguchi LE, Allak A, Vanwagner LB, Lee NG, Thomsen WC, Hubbard MA, Thomas CY. Activation of the insulin-like growth factor-1 receptor induces resistance to epidermal growth factor receptor antagonism in head and neck squamous carcinoma cells. Mol Cancer Ther. 2011 Nov;10(11):2124-34. doi: 10.1158/1535-7163.MCT-11-0294. Epub 2011 Aug 30. PubMed PMID: 21878657; PubMed Central PMCID: PMC3213311.
4: Troib A, Landau D, Youngren JF, Kachko L, Rabkin R, Segev Y. The effects of type 1 IGF receptor inhibition in a mouse model of diabetic kidney disease. Growth Horm IGF Res. 2011 Oct;21(5):285-91. doi: 10.1016/j.ghir.2011.07.007. Epub 2011 Aug 23. PubMed PMID: 21865067; PubMed Central PMCID: PMC4238882.
5: Sanchez-Alavez M, Osborn O, Tabarean IV, Holmberg KH, Eberwine J, Kahn CR, Bartfai T. Insulin-like growth factor 1-mediated hyperthermia involves anterior hypothalamic insulin receptors. J Biol Chem. 2011 Apr 29;286(17):14983-90. doi: 10.1074/jbc.M110.188540. Epub 2011 Feb 17. PubMed PMID: 21330367; PubMed Central PMCID: PMC3083203.
6: Lai VK, Linares-Palomino J, Nadal-Ginard B, Galiñanes M. Bone marrow cell-induced protection of the human myocardium: characterization and mechanism of action. J Thorac Cardiovasc Surg. 2009 Dec;138(6):1400-08.e1. doi: 10.1016/j.jtcvs.2009.07.013. Epub 2009 Aug 18. PubMed PMID: 19692000.
7: Sivakumar R, Koga H, Selvendiran K, Maeyama M, Ueno T, Sata M. Autocrine loop for IGF-I receptor signaling in SLUG-mediated epithelial-mesenchymal transition. Int J Oncol. 2009 Feb;34(2):329-38. PubMed PMID: 19148466.
8: Gable KL, Maddux BA, Penaranda C, Zavodovskaya M, Campbell MJ, Lobo M, Robinson L, Schow S, Kerner JA, Goldfine ID, Youngren JF. Diarylureas are small-molecule inhibitors of insulin-like growth factor I receptor signaling and breast cancer cell growth. Mol Cancer Ther. 2006 Apr;5(4):1079-86. PubMed PMID: 16648580.

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